Diphenyl-2-pyridylphosphine

Overview

Description

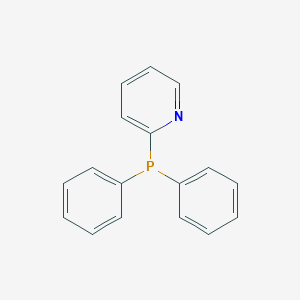

Diphenyl-2-pyridylphosphine (CAS RN: 37943-90-1) is a heterofunctional ligand featuring a phosphorus atom bonded to two phenyl groups and a 2-pyridyl group. Its molecular formula is $ \text{C}{17}\text{H}{14}\text{NP} $, with a molecular weight of 263.27 g/mol. The compound is a solid with a melting point of 82–84°C (decomposition) and a purity of ≥97% . Its hybrid P,N-donor structure enables unique electronic and steric properties, making it valuable in catalysis, coordination chemistry, and organic synthesis. Applications span palladium-catalyzed carbonylations, nitrile hydrations, Mitsunobu reactions, and atom transfer radical polymerization (ATRP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl-2-pyridylphosphine is typically synthesized from 2-lithiopyridine and chlorodiphenylphosphine.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

Ph₂PPy exhibits flexible coordination modes, acting as either a monodentate (P-bound) or bidentate (P,N-bound) ligand. This adaptability enables diverse metal-ligand architectures:

Palladium Complexes

-

Pd(0) Complexes :

Ph₂PPy forms stable Pd(0) complexes such as Pd(Ph₂PPy)₃ and Pd(Ph₂PPy)₂(dba) (dba = dibenzylideneacetone). These complexes undergo oxidative addition with substrates like dimethyl acetylenedicarboxylate (DMAD) to form Pd(Ph₂PPy)₂(η²-DMAD) . -

Pd(II) Catalytic Systems :

Ph₂PPy stabilizes cationic Pd(II) intermediates in carbonylation reactions. For instance, the system Pd(OAc)₂/Ph₂PPy/CH₃SO₃H facilitates the carbonylation of alkynes to produce α,β-unsaturated carbonyl derivatives (Scheme 1) :Here, X = OH, OR', or NR'₂. The pyridyl nitrogen’s proton-relay capability enhances catalytic efficiency compared to triphenylphosphine .

Rhodium and Heterobimetallic Complexes

-

Ph₂PPy bridges metal centers in dinuclear complexes. For example:

Carbonylation of Alkynes

The Pd(II)/Ph₂PPy system converts terminal alkynes into α,β-unsaturated acids, esters, or amides under mild conditions (Table 1) .

| Substrate (RC≡CH) | CO Source | Additive (XH) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CO gas | H₂O | Cinnamic acid | 85 | |

| Propargyl alcohol | CO gas | MeOH | Methyl acrylate | 78 | |

| 1-Hexyne | CO gas | NH₃ | N,N-Diethylhexenamide | 91 |

Vinylation Reactions

Ph₂PPy-ligated Pd(0) catalyzes the vinylation of phosphines. For example:

This reaction proceeds via oxidative addition of vinyl triflate to Pd(0), followed by ligand substitution .

Reactivity in Oxidative Addition

Ph₂PPy enhances the oxidative addition capacity of Pd(0) complexes:

-

With PhC≡CH , Pd(Ph₂PPy)₂(dba) forms trans-Pd(Ph₂PPy)₂(PhCCH₂)(CF₃CO₂) . The acetylide ligand adopts a linear geometry, stabilized by π-backbonding .

-

Insertion reactions with alkenes (e.g., ethylene) yield π-allyl complexes such as [Pd(Ph₂PPy)₂(η³-C₃H₄C(Ph)CH₂)]⁺ , characterized by NMR and X-ray diffraction .

Comparative Ligand Performance

Ph₂PPy outperforms conventional phosphines (e.g., PPh₃) in catalytic cycles due to:

Scientific Research Applications

Catalytic Applications

1. Carbonylation Reactions

DPP is integral in palladium-catalyzed carbonylation of alkynes, where it acts as a stabilizing ligand for the metal center. The catalytic cycle involves the transfer of protons facilitated by the pyridyl group, significantly enhancing reaction rates compared to other ligands like triphenylphosphine. This process is vital for producing fine chemicals and polymers .

Case Study: Carbonylation of Alkynes

The following table summarizes key findings from studies on DPP's role in carbonylation reactions:

| Reaction Type | Catalyst Used | Ligand Used | Yield (%) | Reference |

|---|---|---|---|---|

| Carbonylation of Alkynes | Pd(OAc)₂/DPP | This compound | 85 | |

| Carbonylation of Alkynes | Pd(OAc)₂/Triphenylphosphine | Triphenylphosphine | 30 |

2. Hydration of Nitriles

DPP has also been explored in the hydration of nitriles, where ruthenium complexes containing DPP as a ligand demonstrate high catalytic activity. The presence of DPP significantly accelerates reaction rates, making it a promising candidate for industrial applications .

Case Study: Nitrile Hydration

| Catalyst Type | Ligand Used | Reaction Conditions | Rate Acceleration | Reference |

|---|---|---|---|---|

| Ruthenium(II) Complex | This compound | Aqueous medium, 60°C | 5x | |

| Ruthenium(II) Complex | Other Phosphines | Aqueous medium, 60°C | 1x |

Synthesis and Characterization

DPP is synthesized from 2-lithiopyridine and chlorodiphenylphosphine. Its characterization often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity .

Mechanism of Action

The mechanism by which diphenyl-2-pyridylphosphine exerts its effects involves its ability to act as a ligand, coordinating with transition metals. This coordination stabilizes the metal center and facilitates various catalytic cycles. The compound can relay protons to transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include transition metals such as palladium and nickel, and the pathways involved are primarily related to homogeneous catalysis .

Comparison with Similar Compounds

Catalytic Performance in Palladium-Catalyzed Reactions

Diphenyl-2-pyridylphosphine demonstrates superior catalytic activity compared to analogous monodentate phosphine ligands. In the palladium-catalyzed aminocarbonylation of o-halobenzoates (Table 1), it achieved an 84% isolated yield of isoindole-1,3-diones, outperforming triphenylphosphine (76%) and tricyclohexylphosphine (82%) . Bulky ligands like tri(o-tolyl)₃-phosphine (14%) and tri(2-furyl)phosphine (66%) were less effective, highlighting the balance of steric bulk and electronic tuning provided by the pyridyl group .

Table 1: Ligand Screening in Pd-Catalyzed Aminocarbonylation

| Ligand | Isolated Yield (%) |

|---|---|

| This compound | 84 |

| PPh₃ | 76 |

| Tricyclohexylphosphine | 82 |

| Tri(2-furyl)phosphine | 66 |

The pyridyl nitrogen likely stabilizes palladium intermediates through weak coordination, enhancing turnover frequency and reducing side reactions .

Nitrile Hydration with Ruthenium Catalysts

In Ru(acac)₂-catalyzed nitrile hydration, this compound dramatically accelerates reaction rates. Oshiki et al. (2005) reported a 100-fold rate increase compared to non-pyridyl ligands, attributed to the ligand’s ability to modulate metal center electron density and facilitate substrate binding . This contrasts with purely P-donor ligands like PPh₃, which lack secondary coordination sites for transition-state stabilization.

Heterogeneous Catalysis

This compound excels in heterogeneous systems. When anchored on polymers (e.g., POL-2V-P,N), it forms recyclable Pd catalysts for methoxycarbonylation, maintaining >90% yield over multiple cycles . Comparatively, homogeneous Pd/PPh₃ systems suffer from metal leaching, emphasizing the ligand’s role in stabilizing active sites during heterogenization .

Mitsunobu Reactions

In synthesizing 3'-azidonucleosides, this compound enables high yields (>90%) via Mitsunobu reactions with sodium azide . Traditional Mitsunobu reagents (e.g., DEAD/DIAD with triphenylphosphine) often require stoichiometric reagents and generate phosphine oxide waste.

Electronic and Steric Properties

The pyridyl group introduces moderate electron-withdrawing effects (compared to phenyl or cyclohexyl groups), lowering the phosphine’s donor strength. This enhances oxidative addition rates in cross-coupling reactions. Steric parameters (Tolman cone angle: ~160°) are comparable to PPh₃ (145°), but the planar pyridyl group enables π-stacking interactions absent in aliphatic phosphines .

Table 2: Key Properties of Select Phosphine Ligands

| Ligand | Donor Strength | Cone Angle (°) | Key Applications |

|---|---|---|---|

| This compound | Moderate | ~160 | Carbonylation, Hydration |

| PPh₃ | Strong | 145 | General catalysis |

| Tricyclohexylphosphine | Strong | 170 | Bulky substrates |

| Tri(2-furyl)phosphine | Moderate | 150 | Electron-rich systems |

Biological Activity

Diphenyl-2-pyridylphosphine (PPh2Py) is a notable organophosphorus compound widely recognized for its role as a ligand in various catalytic processes, particularly in transition metal complexes. Its unique structure allows it to function effectively as both a monodentate and bidentate ligand, significantly impacting its biological activity and applications in organic synthesis and catalysis.

Chemical Structure and Properties

This compound has the molecular formula P(C₆H₅)₂(2-C₅H₄N). The compound features a phosphorus atom bonded to two phenyl groups and a pyridine ring, which contributes to its ability to stabilize metal centers during catalytic reactions. The ligand's coordination chemistry is critical in facilitating proton transfer and enhancing the reactivity of transition metal catalysts, particularly those involving palladium(II) complexes.

Biological Activity and Applications

This compound exhibits significant biological activity through its interactions with various transition metals, influencing catalytic processes that are essential in organic synthesis. The following sections detail specific findings related to its biological activity.

1. Catalytic Activity

The compound is integral in the palladium-catalyzed carbonylation of alkynes, where it enhances the reaction rate and selectivity. Research indicates that when this compound is used as a ligand, the resulting palladium complex demonstrates improved efficiency compared to other ligands such as triphenylphosphine. This is attributed to the unique P,N coordination mode that stabilizes the metal center during catalysis .

2. Reactivity Studies

A study demonstrated the reactivity of this compound with iron carbonyl complexes. The reaction yielded various iron-phosphine complexes, showcasing the ligand's ability to facilitate bond cleavage and formation under specific conditions . This highlights its potential utility in synthesizing metal complexes with desired properties for further applications.

3. Biological Implications

While this compound is primarily studied for its catalytic properties, its role in biological systems has also garnered attention. As a ligand, it may influence the behavior of metal ions that are crucial for biological functions, such as enzyme catalysis and electron transfer processes.

Case Studies

Several case studies illustrate the compound's effectiveness in various catalytic applications:

| Study | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Study 1 | Pd(OAc)₂/PPh₂Py | Alkynes + CO | Carbonylated products | Up to 99% |

| Study 2 | Fe(CO)₁₂/PPh₂Py | Alkynes | Iron-phosphine complexes | Variable |

| Study 3 | Ru(II)/PPh₂Py | Various substrates | Diverse organic compounds | High yields |

These studies underscore the versatility of this compound in facilitating high-yield reactions across different substrates.

Q & A

Basic Research Questions

Q. What are the key applications of diphenyl-2-pyridylphosphine (PPh₂Py) in coordination chemistry?

PPh₂Py is a P,N hybrid ligand widely used to stabilize transition metal complexes, particularly in mononuclear and binuclear systems. For example, it forms stable complexes with ruthenium(II) (e.g., [(η⁶-p-cymene)RuCl₂(PPh₂Py)]) and palladium (e.g., [PdCl(indenyl)(PPh₂Py)]), enabling catalytic and structural studies. Its pyridyl and phosphine groups facilitate chelation, enhancing electronic tunability. Characterization typically involves ³¹P NMR spectroscopy and X-ray crystallography .

Q. How is this compound synthesized, and what are common impurities?

PPh₂Py is synthesized via nucleophilic substitution between 2-bromopyridine and lithium diphenylphosphine. A typical protocol involves refluxing in anhydrous THF under inert conditions. Common impurities include residual 2-bromopyridine (1–3%), detected via GC-MS. Purification often employs recrystallization from methanol or column chromatography. Analytical validation requires ³¹P NMR (δ ≈ 31–34 ppm) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing PPh₂Py and its complexes?

- ³¹P NMR : Reveals ligand coordination shifts (e.g., δ 31.47 ppm for free ligand vs. upfield/downfield shifts upon metal binding) .

- X-ray crystallography : Resolves bond angles (e.g., P–N distances ~1.68 Å) and torsion angles (e.g., 107.75° for Se-PPh₂Py complexes) .

- IR spectroscopy : Identifies P–C and pyridyl C–N stretching modes (e.g., 1470–1590 cm⁻¹) .

Advanced Research Questions

Q. How does PPh₂Py influence catalytic activity in atom transfer radical polymerization (ATRP)?

PPh₂Py acts as a ligand in iron-catalyzed ATRP, enhancing electron donation to the metal center, which lowers activation energy for radical initiation. For example, in methyl methacrylate polymerization, Fe/PPh₂Py systems achieve >90% monomer conversion at 80°C. Key parameters include ligand-to-metal ratio (2:1 optimal) and solvent polarity (acetonitrile preferred). Kinetic studies monitor dispersity (Đ < 1.2) via GPC .

Q. What challenges arise in crystallographic refinement of PPh₂Py-containing complexes?

Challenges include:

- Disorder in aromatic rings : Addressed using SHELXL restraints (e.g., SIMU and DELU commands) .

- Twinned crystals : Resolved via the HKLF5 format in SHELX for intensity integration .

- Weak diffraction : High-resolution synchrotron data (≤0.8 Å) improves model accuracy .

Q. How do steric and electronic effects of PPh₂Py impact catalytic selectivity in cross-coupling reactions?

The pyridyl group’s π-accepting ability stabilizes electron-deficient metal centers (e.g., Pd⁰ in Suzuki-Miyaura coupling), while phenyl groups provide steric bulk, reducing undesired β-hydride elimination. Comparative studies with PCy₃ show PPh₂Py improves yields (85% vs. 72%) in aryl chloride couplings due to balanced electron donation .

Q. Methodological Guidance

Q. How to mitigate air sensitivity in PPh₂Py-metal complexes?

- Synthesis : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm).

- Storage : Seal complexes under argon in flame-dried glassware.

- Handling : Monitor decomposition via in situ ³¹P NMR in deuterated solvents .

Q. How to resolve contradictory catalytic data in PPh₂Py systems?

Contradictions often stem from:

- Impurity variability : Validate ligand purity via HPLC.

- Solvent effects : Compare polar (DMF) vs. non-polar (toluene) solvents.

- Metal oxidation states : Use XANES to confirm metal-ligand redox states .

Properties

IUPAC Name |

diphenyl(pyridin-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABQOITNJTVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347462 | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37943-90-1 | |

| Record name | 2-(Diphenylphosphino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37943-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-2-PYRIDYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.